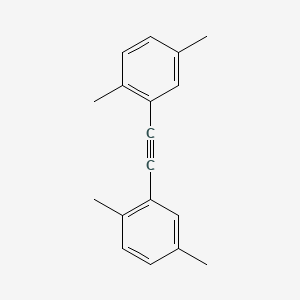
1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) is an organic compound characterized by the presence of two 2,5-dimethylbenzene groups connected by an ethyne (acetylene) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) typically involves the coupling of two 2,5-dimethylbenzene units via an ethyne linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,5-dimethylbromobenzene with ethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.
Reduction: The ethyne linkage can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
科学的研究の応用
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) has several scientific research applications:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors due to its rigid and planar structure, which facilitates electron delocalization.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules and materials.
Biological Studies: Potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) largely depends on its application. In materials science, its rigid and planar structure allows for efficient electron delocalization, which is crucial for the performance of organic semiconductors and conjugated polymers . In biological applications, the compound’s interaction with molecular targets would depend on its specific functional groups and overall molecular structure .
類似化合物との比較
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,5-dimethylbenzene): Similar structure but with an ethane linkage instead of an ethyne linkage.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups in the para position instead of the meta position.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its electronic properties, making it particularly useful in the synthesis of conjugated polymers and organic semiconductors .
特性
CAS番号 |
52284-17-0 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChIキー |
JSZZIZUTNYNHQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


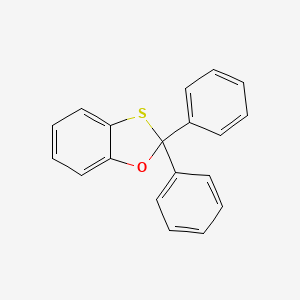
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
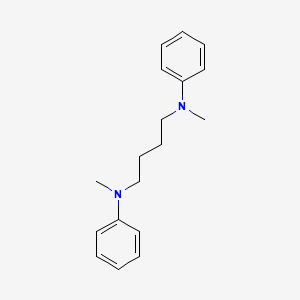
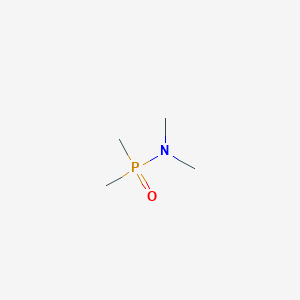
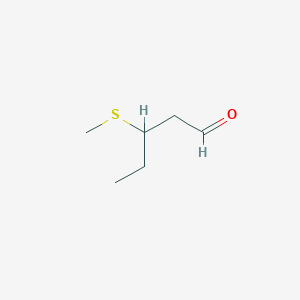

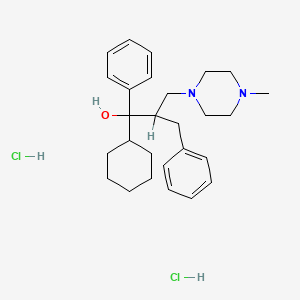
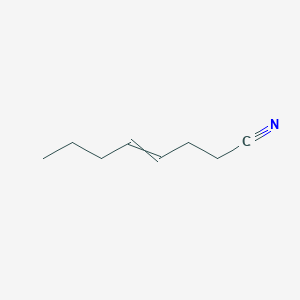

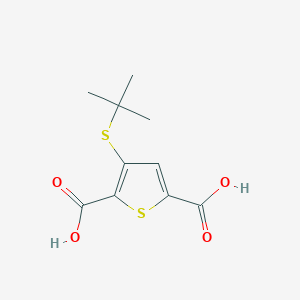
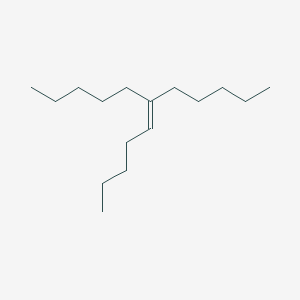
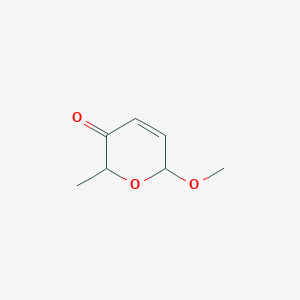
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)

